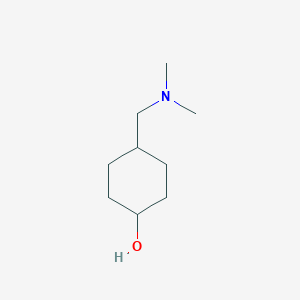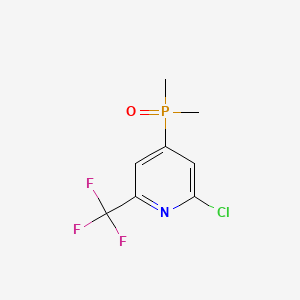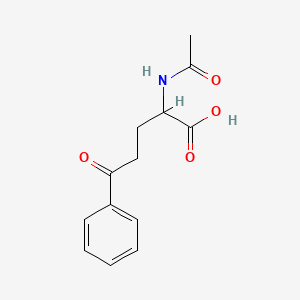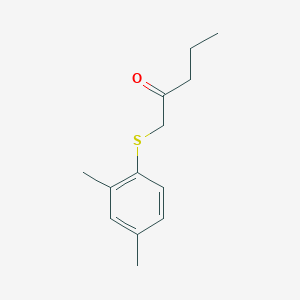
4-((Dimethylamino)methyl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Dimethylamino)methyl)cyclohexan-1-ol is an organic compound with the molecular formula C9H19NO It is a cyclohexanol derivative where the hydroxyl group is substituted at the first position, and a dimethylamino group is attached to the methyl group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethylamino)methyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent. One common method is the reductive amination of cyclohexanone using sodium cyanoborohydride as the reducing agent. The reaction is carried out in an organic solvent such as methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-((Dimethylamino)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanal derivatives.
Reduction: Various cyclohexanol derivatives.
Substitution: Compounds with different functional groups replacing the dimethylamino group.
Wissenschaftliche Forschungsanwendungen
4-((Dimethylamino)methyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 4-((Dimethylamino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The dimethylamino group plays a crucial role in its binding affinity and specificity. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanol: A simple alcohol derivative of cyclohexane.
Cyclohexanone: A ketone derivative of cyclohexane.
4-(Dimethylamino)cyclohexanone: A similar compound with a ketone group instead of a hydroxyl group.
Uniqueness
4-((Dimethylamino)methyl)cyclohexan-1-ol is unique due to the presence of both a hydroxyl group and a dimethylamino group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications. The compound’s ability to undergo multiple types of reactions and its potential biological activity further highlight its uniqueness.
Eigenschaften
CAS-Nummer |
102450-56-6 |
|---|---|
Molekularformel |
C9H19NO |
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
4-[(dimethylamino)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-10(2)7-8-3-5-9(11)6-4-8/h8-9,11H,3-7H2,1-2H3 |
InChI-Schlüssel |
OJIDTYMSKQELNH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1CCC(CC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492964.png)

![2'-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13492976.png)


![1-[(2,6-Dimethyloxan-4-yl)methyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13492988.png)
![rac-1-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanamine, endo](/img/structure/B13493001.png)
![tert-butyl N-methyl-N-[4-(methylamino)phenyl]carbamate](/img/structure/B13493004.png)

![4-[(4-Chlorophenyl)thio]-N-methylbenzenamine](/img/structure/B13493010.png)
